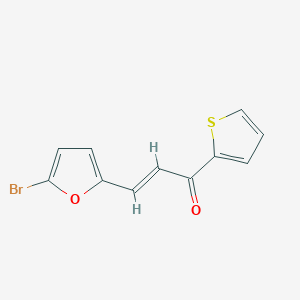
3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one, also known as BRB2P, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the chalcone family and has been synthesized using various methods.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has been found to have several potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has been found to have several biochemical and physiological effects. Studies have shown that it induces apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has been shown to reduce the production of nitric oxide, a molecule involved in inflammation. It has also been found to reduce the levels of reactive oxygen species, which can cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one in lab experiments is its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. Additionally, 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one is relatively easy to synthesize using various methods. However, one limitation of using 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one. One area of research is the development of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one-based drugs for the treatment of cancer and inflammation. Additionally, more studies are needed to fully understand the mechanism of action of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one and its effects on various signaling pathways. Future research could also focus on improving the solubility of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one to make it more suitable for in vivo studies. Finally, more studies are needed to determine the safety and toxicity of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one in humans.
Conclusion:
In conclusion, 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antioxidant properties. 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one has been synthesized using various methods, with Claisen-Schmidt condensation being the most commonly used method. Future research could focus on the development of 3-(5-bromo-2-furyl)-1-(2-thienyl)-2-propen-1-one-based drugs, understanding its mechanism of action, improving its solubility, and determining its safety and toxicity in humans.
Propriétés
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-11-6-4-8(14-11)3-5-9(13)10-2-1-7-15-10/h1-7H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBOFFXDVIPAFK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



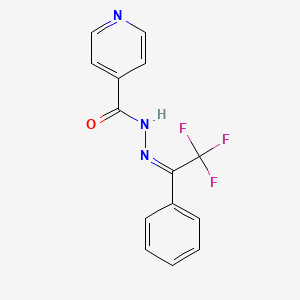
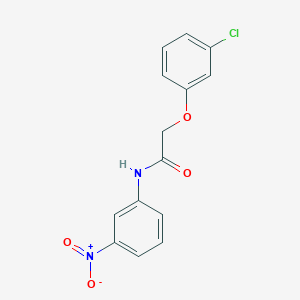

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3909221.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909226.png)
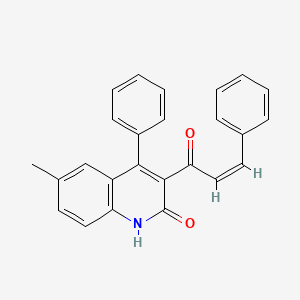
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B3909233.png)
![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3909251.png)
![N-[1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909254.png)
![N-{5-[(5-iodo-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B3909263.png)
![1-(4-isopropylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B3909268.png)
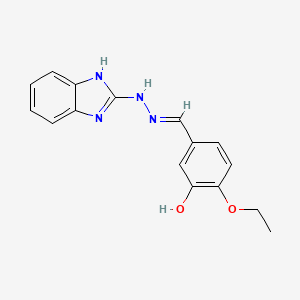
![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]-4-nitrobenzamide](/img/structure/B3909292.png)
